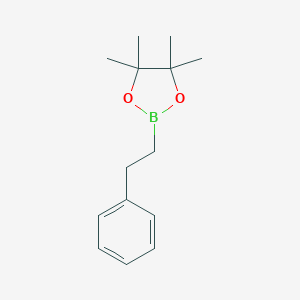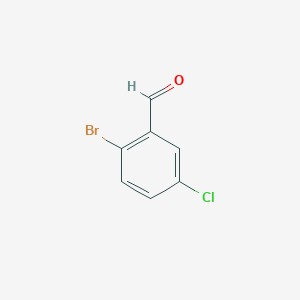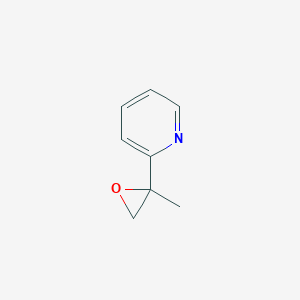
2-(2-Methyloxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyloxiran-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-oxiranyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyloxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor. One common method is the reaction of pyridine with 2-methyl-2-oxirane in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl ring, leading to ring-opening and formation of various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and carboxylic acids can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(2-Methyloxiran-2-yl)pyridine involves its interaction with various molecular targets. The oxiranyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester
- [2-(2-Methyl-2-oxiranyl)ethyl]amidodiphosphoric acid
- ({Hydroxy[2-(2-methyl-2-oxiranyl)ethoxy]phosphoryl}methyl)phosphonic acid
Comparison: 2-(2-Methyloxiran-2-yl)pyridine is unique due to its pyridine ring, which imparts distinct chemical properties compared to other oxiranyl compounds.
Eigenschaften
CAS-Nummer |
170233-00-8 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
Kanonische SMILES |
CC1(CO1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


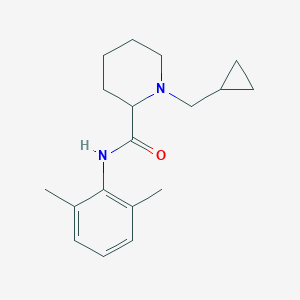

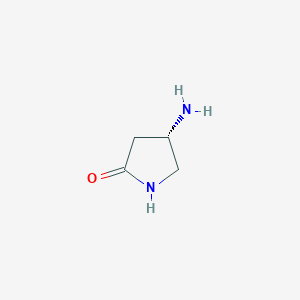
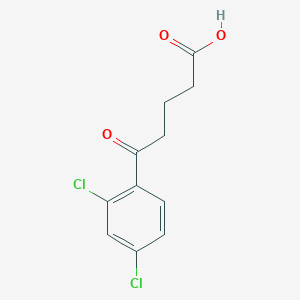
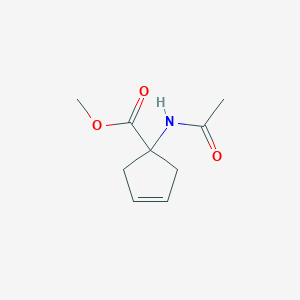
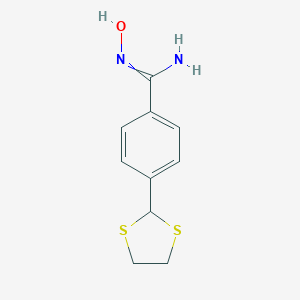
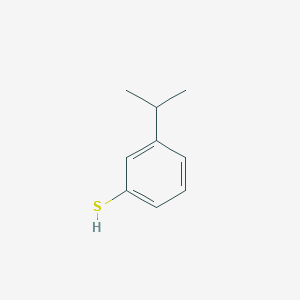
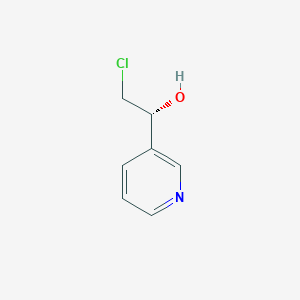
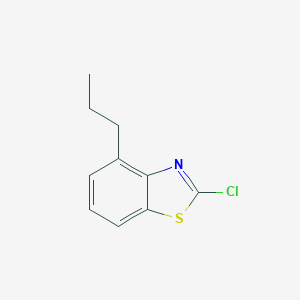
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
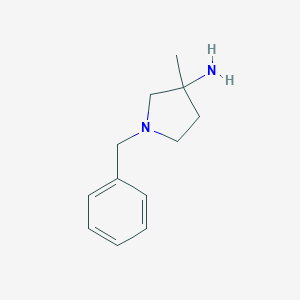
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
